molecular formula C19H20ClN3O3 B6549725 1-[(4-chlorophenyl)methyl]-N'-cyclopentanecarbonyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide CAS No. 1040664-89-8

1-[(4-chlorophenyl)methyl]-N'-cyclopentanecarbonyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Cat. No.: B6549725
CAS No.: 1040664-89-8
M. Wt: 373.8 g/mol
InChI Key: FSYRVYXLOJTBLS-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N'-cyclopentanecarbonyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a synthetic carbohydrazide derivative characterized by a pyridine-3-carbohydrazide backbone substituted with a 4-chlorophenylmethyl group at position 1 and a cyclopentanecarbonyl moiety at the N'-position. This compound shares structural motifs with agrochemical intermediates, particularly those involving halogenated aromatic groups and cyclopentane-based substituents .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N'-(cyclopentanecarbonyl)-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c20-16-8-5-13(6-9-16)11-23-12-15(7-10-17(23)24)19(26)22-21-18(25)14-3-1-2-4-14/h5-10,12,14H,1-4,11H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYRVYXLOJTBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a carbohydrazide group , a 6-oxo-1,6-dihydropyridine core , and substituents like the 4-chlorophenylmethyl and cyclopentanecarbonyl groups. Below is a comparative analysis with structurally related compounds:

Compound Name Core Structure Key Substituents Potential Applications Reference
1-[(4-chlorophenyl)methyl]-N'-cyclopentanecarbonyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide 1,6-dihydropyridine-3-carbohydrazide 4-chlorophenylmethyl, cyclopentanecarbonyl Agrochemical intermediates? Hypothetical
5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone (from ) Cyclopentanone 4-chlorophenylmethyl, dimethyl Intermediate for metconazole (fungicide)
Pyridine-3-carbohydrazide derivatives Pyridine-3-carbohydrazide Variable aryl/alkyl groups Antimicrobial, antitumor agents Literature

Key Observations:

4-Chlorophenyl Group: This substituent is a common feature in agrochemicals (e.g., metconazole) due to its lipophilicity and resistance to metabolic degradation . Compared to non-halogenated analogs, the chlorine atom enhances binding to hydrophobic enzyme pockets.

Carbohydrazide vs. Ketone/Ester: The carbohydrazide group in the target compound may confer metal-chelating properties or hydrogen-bonding capacity, unlike the ketone group in ’s cyclopentanone derivative. This could influence reactivity or biological target specificity.

Cyclopentane vs.

Physicochemical Properties

  • Lipophilicity : The 4-chlorophenyl and cyclopentane groups enhance logP values, suggesting better membrane permeability than polar derivatives.
  • Stability : The carbohydrazide moiety may render the compound prone to hydrolysis under acidic/basic conditions, unlike more stable ketones or ethers.

Crystallographic and Structural Studies

While direct crystallographic data for the target compound is unavailable, tools like SHELX and ORTEP-3 (–3) are critical for determining bond lengths, angles, and molecular conformations in related compounds. For instance, SHELXL is widely used for refining small-molecule structures, which would aid in comparing the dihydropyridine core’s planarity with analogs .

Research Findings and Gaps

  • Biological Activity: No direct data exists for the target compound, but pyridine-3-carbohydrazides are documented for antimicrobial and antitumor activity. The 4-chlorophenyl group may enhance these effects .
  • Structural Insights : Computational modeling (using software referenced in –3) could predict interactions with biological targets, such as fungal cytochrome P450 enzymes, based on metconazole’s mechanism .

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